1-Bromo-4-(4-chlorophenyl)but-3-en-2-one
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Overview
Description
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom and a chlorophenyl group attached to a butenone backbone
Preparation Methods
The synthesis of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves standard organic reactions. One common method is the reaction of sodium 4-bromobenzoate with 2-butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one can be compared with similar compounds such as:
- 2-Bromo-1-(4-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione
- 2-Bromo-1-(4-chlorophenyl)-3-p-tolylpropane-1,3-dione
- 1-(4-Bromophenyl)-3-(4-fluorophenyl)propane-1,3-dione These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
CAS No. |
634906-78-8 |
---|---|
Molecular Formula |
C10H8BrClO |
Molecular Weight |
259.52 g/mol |
IUPAC Name |
1-bromo-4-(4-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2 |
InChI Key |
YUJKQOZICDOQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CBr)Cl |
Origin of Product |
United States |
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